molecular formula C7H3ClN2O2 B13000767 6-Chloro-3-cyanopicolinic acid CAS No. 1256786-84-1

6-Chloro-3-cyanopicolinic acid

Cat. No.: B13000767
CAS No.: 1256786-84-1
M. Wt: 182.56 g/mol
InChI Key: CUBILUUJPWXTPJ-UHFFFAOYSA-N
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Description

6-Chloro-3-cyanopicolinic acid is a heterocyclic aromatic compound with the molecular formula C7H3ClN2O2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6-position and a cyano group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-cyanopicolinic acid typically involves the chlorination of 3-cyanopicolinic acid. One common method is the reaction of 3-cyanopicolinic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 6-position with a chlorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-cyanopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: Formation of 6-amino-3-cyanopicolinic acid or 6-thio-3-cyanopicolinic acid.

    Reduction: Formation of 6-chloro-3-aminopicolinic acid.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

6-Chloro-3-cyanopicolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyanopicolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and cyano groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    6-Chloro-5-cyanopicolinic acid: Another derivative with a similar structure but different substitution pattern.

    3-Cyanopicolinic acid: Lacks the chlorine atom, leading to different chemical reactivity and applications.

    6-Chloropicolinic acid:

Uniqueness: 6-Chloro-3-cyanopicolinic acid is unique due to the combined presence of both chlorine and cyano groups on the pyridine ring. This dual substitution imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

6-chloro-3-cyanopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-2-1-4(3-9)6(10-5)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBILUUJPWXTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259416
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-84-1
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256786-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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